

A Comprehensive Technical Guide to 4-Hydroxyestrone-13C6

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Compound of Interest		
Compound Name:	4-Hydroxyestrone-13C6	
Cat. No.:	B15143777	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Hydroxyestrone-13C6**, a stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based studies. This document covers its chemical and physical properties, detailed experimental protocols for its use, and its role in metabolic pathways.

Core Data and Physical Properties

4-Hydroxyestrone-13C6 is the isotopically labeled form of 4-hydroxyestrone, an endogenous estrogen metabolite. The incorporation of six carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.

CAS Number:

A specific CAS (Chemical Abstracts Service) number for **4-Hydroxyestrone-13C6** is not consistently provided by commercial suppliers. For reference, the CAS number of the unlabeled 4-Hydroxyestrone is 3131-23-5. When sourcing or documenting **4-Hydroxyestrone-13C6**, it is best practice to refer to the supplier's product number and certificate of analysis for specific identification.

Quantitative Data Summary:



The following table summarizes the typical quantitative data for **4-Hydroxyestrone-13C6** available from commercial suppliers. These values are representative and may vary by supplier and batch.

Property	Typical Value	
Chemical Formula	C12 ¹³ C6H22O3	
Molecular Weight	Approximately 292.37 g/mol	
Isotopic Enrichment	≥ 99 atom % ¹³ C	
Chemical Purity	≥ 98%	
Appearance	White to off-white solid	
Solubility	Soluble in methanol, ethanol, and DMSO	
Storage Conditions	-20°C, protected from light	

Experimental Protocols: Quantification of Urinary Estrogen Metabolites

This section details a representative experimental protocol for the quantification of 4-hydroxyestrone and other estrogen metabolites in human urine using stable isotope dilution LC-MS/MS with **4-Hydroxyestrone-13C6** as an internal standard. This protocol is adapted from established methodologies for comprehensive estrogen metabolite analysis.[1][2]

2.1. Materials and Reagents

- 4-Hydroxyestrone-13C6 internal standard solution (in methanol)
- Native 4-hydroxyestrone analytical standard
- β-Glucuronidase/sulfatase from Helix pomatia
- · L-Ascorbic acid
- Sodium acetate buffer (0.15 M, pH 4.6)

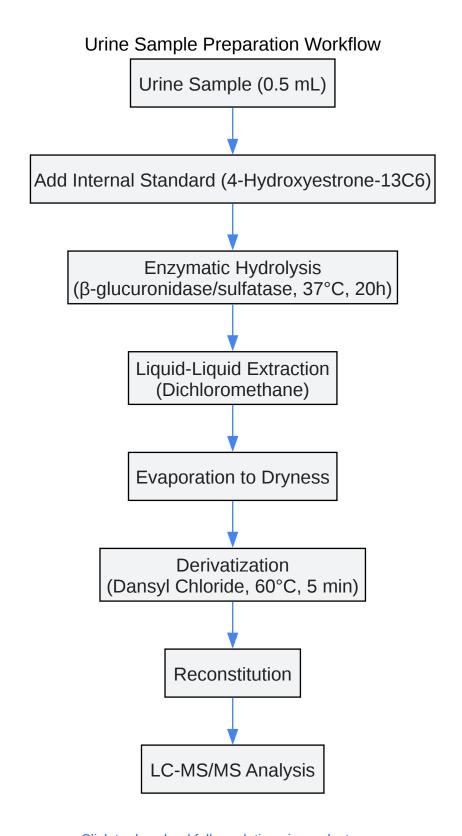


- Dichloromethane
- Sodium bicarbonate buffer (0.1 M, pH 9.0)
- Dansyl chloride solution (1 mg/mL in acetone)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- · Ultrapure water

2.2. Sample Preparation Workflow

The following diagram illustrates the key steps in preparing urine samples for LC-MS/MS analysis.





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Caption: Workflow for the preparation of urine samples for estrogen metabolite analysis.



2.3. Detailed Sample Preparation Protocol

- Sample Collection and Storage: Collect first morning void or 24-hour urine samples. Add L-ascorbic acid as a preservative and store at -80°C until analysis.[2]
- Internal Standard Spiking: To a 0.5 mL aliquot of urine, add a known amount of 4-Hydroxyestrone-13C6 internal standard solution.
- Enzymatic Hydrolysis: To deconjugate the estrogen metabolites, add 0.5 mL of a freshly prepared enzymatic hydrolysis buffer containing L-ascorbic acid and βglucuronidase/sulfatase. Incubate the mixture at 37°C for 20 hours.[1][2]
- Liquid-Liquid Extraction: After incubation, extract the deconjugated estrogens from the aqueous phase by adding 8 mL of dichloromethane. Vortex thoroughly and centrifuge to separate the layers.
- Evaporation: Carefully transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 60°C.
- Derivatization: To enhance ionization efficiency for mass spectrometry, derivatize the dried residue. Add 100 μL of 0.1 M sodium bicarbonate buffer (pH 9.0) and 100 μL of dansyl chloride solution (1 mg/mL in acetone). Incubate at 60°C for 5 minutes.[1][2]
- Reconstitution: After derivatization, the sample is ready for injection or can be further processed if needed (e.g., evaporation and reconstitution in the initial mobile phase).

2.4. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 150 mm x 2.0 mm, 4 μm particle size).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: Methanol.
 - Flow Rate: 200 μL/min.



- Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
- Column Temperature: 40°C.[1][2]
- Mass Spectrometry (MS):
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
 - Transitions to Monitor:
 - 4-Hydroxyestrone: Specific precursor ion → product ion transition.
 - 4-Hydroxyestrone-13C6: Precursor ion (shifted by +6 Da) → corresponding product ion.
 - Key Parameters: Optimize spray voltage, capillary temperature, and collision energy for maximum sensitivity.[1][2]

2.5. Data Analysis and Quantification

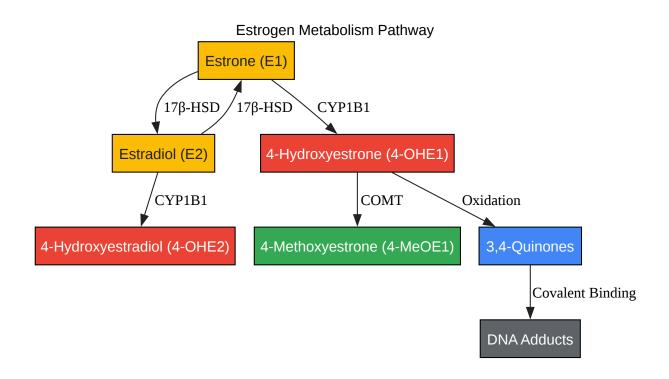
Quantification is achieved by calculating the peak area ratio of the native analyte to its corresponding stable isotope-labeled internal standard (**4-Hydroxyestrone-13C6**). A calibration curve is generated using known concentrations of the native standard spiked with a constant amount of the internal standard.

Metabolic Pathway of 4-Hydroxyestrone

4-Hydroxyestrone is a key metabolite in the estrogen metabolic pathway. Its formation and subsequent metabolism are critical in understanding estrogen-related physiological and pathological processes.

The following diagram illustrates the metabolic pathway leading to the formation of 4-Hydroxyestrone and its subsequent conversion.





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Caption: Metabolic pathway of 4-Hydroxyestrone formation and further metabolism.

This pathway highlights the hydroxylation of estrone to 4-hydroxyestrone, primarily catalyzed by the cytochrome P450 enzyme CYP1B1. 4-Hydroxyestrone can then be detoxified through methylation by catechol-O-methyltransferase (COMT) to form 4-methoxyestrone, or it can be oxidized to form reactive quinones, which have the potential to form DNA adducts. The balance between these pathways is a significant area of research in cancer biology.

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